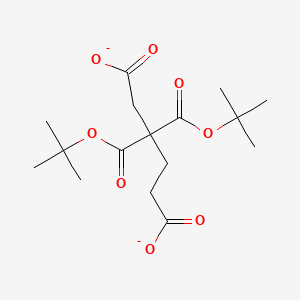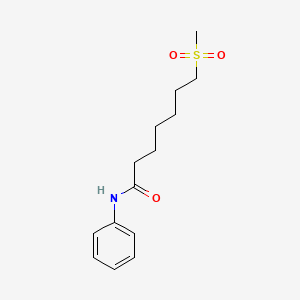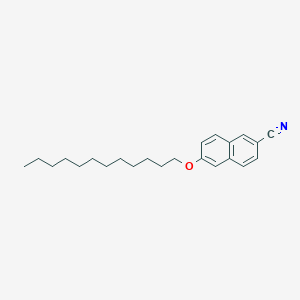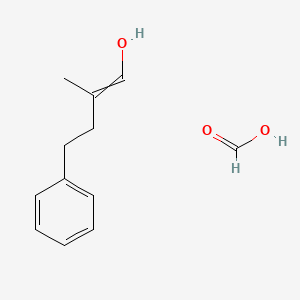
3,3-Bis(tert-butoxycarbonyl)hexanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Bis(tert-butoxycarbonyl)hexanedioate is an organic compound that features two tert-butoxycarbonyl (Boc) protecting groups attached to a hexanedioate backbone. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(tert-butoxycarbonyl)hexanedioate typically involves the reaction of hexanedioic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures . The process can be summarized as follows:
- Dissolve hexanedioic acid in THF.
- Add di-tert-butyl dicarbonate and sodium hydroxide to the solution.
- Heat the mixture to around 40°C and stir for several hours.
- Isolate the product by filtration and purify it using standard techniques like recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Bis(tert-butoxycarbonyl)hexanedioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out to remove the Boc protecting groups.
Substitution: The Boc groups can be selectively removed or substituted under acidic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Acidic reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol are commonly employed for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection typically yields the corresponding amine and carbon dioxide .
Applications De Recherche Scientifique
3,3-Bis(tert-butoxycarbonyl)hexanedioate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,3-Bis(tert-butoxycarbonyl)hexanedioate primarily involves the protection and deprotection of amine groups. The Boc group is added to amines under basic conditions, forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(tert-butoxycarbonyl)guanidine: This compound also features Boc protecting groups and is used for similar purposes in organic synthesis.
tert-Butyloxycarbonyl-protected amino acids: These compounds are widely used in peptide synthesis and other applications requiring selective protection of amine groups.
Uniqueness
3,3-Bis(tert-butoxycarbonyl)hexanedioate is unique due to its specific structure, which allows for the protection of two amine groups simultaneously. This makes it particularly useful in complex synthetic routes where multiple functional groups need to be protected and deprotected selectively .
Propriétés
Numéro CAS |
819802-92-1 |
|---|---|
Formule moléculaire |
C16H24O8-2 |
Poids moléculaire |
344.36 g/mol |
Nom IUPAC |
3,3-bis[(2-methylpropan-2-yl)oxycarbonyl]hexanedioate |
InChI |
InChI=1S/C16H26O8/c1-14(2,3)23-12(21)16(9-11(19)20,8-7-10(17)18)13(22)24-15(4,5)6/h7-9H2,1-6H3,(H,17,18)(H,19,20)/p-2 |
Clé InChI |
RNAXXQXQYCPSKN-UHFFFAOYSA-L |
SMILES canonique |
CC(C)(C)OC(=O)C(CCC(=O)[O-])(CC(=O)[O-])C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(9-borabicyclo[3.3.1]nonan-9-yl)-5-[[5-(2,3,4,5,6-pentafluorobenzoyl)-1H-pyrrol-2-yl]-phenylmethyl]pyrrol-2-yl]-(4-methylphenyl)methanone](/img/structure/B14217397.png)



![4-[3-(4-Nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzamide](/img/structure/B14217428.png)
![Benzene, [[(5,5-diiodo-4-pentenyl)oxy]methyl]-](/img/structure/B14217433.png)
![3-{2-Chloro-5-methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B14217441.png)
![6-Ethyl-3-{[(4-methoxyphenyl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one](/img/structure/B14217454.png)
![N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-butenyl]amine](/img/structure/B14217457.png)


![{[(5,5-Diiodo-3,3-dimethylpent-4-en-1-yl)oxy]methyl}benzene](/img/structure/B14217471.png)
![2-[6-(Furan-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14217477.png)

